molecular formula C21H35NO2 B1617974 (3-tert-butylphenyl) N,N-dipentylcarbamate CAS No. 28460-13-1

(3-tert-butylphenyl) N,N-dipentylcarbamate

Cat. No.: B1617974
CAS No.: 28460-13-1
M. Wt: 333.5 g/mol
InChI Key: JPCXGUJJYTYJGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-tert-butylphenyl) N,N-dipentylcarbamate is a chemical compound with the molecular formula C21H35NO2 and a molecular weight of 333.5 g/mol. It is an ester of carbamic acid and is characterized by the presence of a tert-butyl group attached to a phenyl ring, along with two pentyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-tert-butylphenyl) N,N-dipentylcarbamate typically involves the reaction of 3-tert-butylphenol with N,N-dipentylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-tert-butylphenyl) N,N-dipentylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Carbamate derivatives with additional oxygen functionalities.

    Reduction: Amine derivatives with reduced nitrogen functionalities.

    Substitution: Phenyl ring-substituted derivatives with various functional groups.

Scientific Research Applications

(3-tert-butylphenyl) N,N-dipentylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-tert-butylphenyl) N,N-dipentylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (3-tert-butylphenyl) N,N-diethylcarbamate
  • (3-tert-butylphenyl) N,N-dibutylcarbamate
  • (3-tert-butylphenyl) N,N-dipropylcarbamate

Uniqueness

(3-tert-butylphenyl) N,N-dipentylcarbamate is unique due to its specific combination of tert-butyl and dipentyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

28460-13-1

Molecular Formula

C21H35NO2

Molecular Weight

333.5 g/mol

IUPAC Name

(3-tert-butylphenyl) N,N-dipentylcarbamate

InChI

InChI=1S/C21H35NO2/c1-6-8-10-15-22(16-11-9-7-2)20(23)24-19-14-12-13-18(17-19)21(3,4)5/h12-14,17H,6-11,15-16H2,1-5H3

InChI Key

JPCXGUJJYTYJGI-UHFFFAOYSA-N

SMILES

CCCCCN(CCCCC)C(=O)OC1=CC=CC(=C1)C(C)(C)C

Canonical SMILES

CCCCCN(CCCCC)C(=O)OC1=CC=CC(=C1)C(C)(C)C

Key on ui other cas no.

28460-13-1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.